Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 5-amino-3’-methyl-[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of an amino group, a methyl group, and a carboxylate ester group attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3’-methyl-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the preparation of biphenyl derivatives . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3’-methyl-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 5-amino-3’-methyl-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3’-methyl-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4’-Methylbiphenyl-2-yl)-1H-tetrazole: Similar biphenyl structure with a tetrazole group.
3-{5-[Amino(iminium)methyl]-1H-indol-2-yl}-5-methoxy-1,1’-biphenyl-2-olate: Contains an indole group and a methoxy group attached to the biphenyl structure.
Uniqueness
Methyl 5-amino-3’-methyl-[1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylate ester group allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 4-amino-2-(3-methylphenyl)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-10-4-3-5-11(8-10)14-9-12(16)6-7-13(14)15(17)18-2/h3-9H,16H2,1-2H3 |
InChI Key |
HPWCSNLYNDZNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)N)C(=O)OC |
Origin of Product |
United States |
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